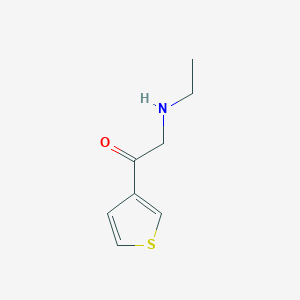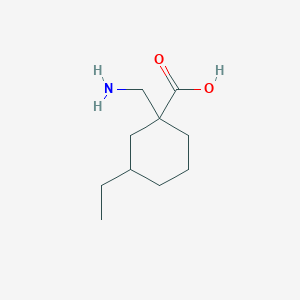
2-(3-Fluorophenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)azetidine is a four-membered heterocyclic compound that features a fluorophenyl group attached to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)azetidine typically involves the reaction of 3-fluorobenzylamine with ethyl chloroacetate, followed by cyclization under basic conditions . Another method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve multicomponent reactions and the use of catalysts to improve yield and efficiency . Copper-catalyzed multicomponent reactions have been reported to produce functionalized azetidines in good to excellent yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary amines .
Scientific Research Applications
2-(3-Fluorophenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive under certain conditions . The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive but less stable than azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are more stable but less reactive than azetidines.
Uniqueness
2-(3-Fluorophenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable compound in various fields, including organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
2-(3-fluorophenyl)azetidine |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
InChI Key |
PGQSCZAAKMIITI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
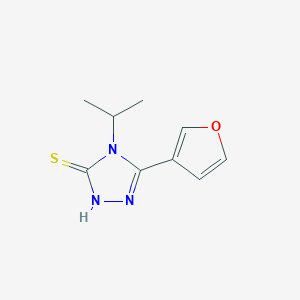
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
![Ethyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13172335.png)

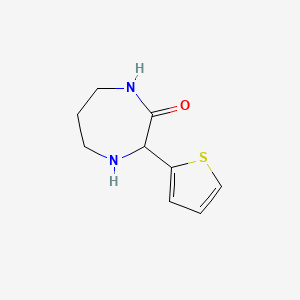
![(1S)-1-[4-(pentyloxy)phenyl]ethanamine](/img/structure/B13172351.png)
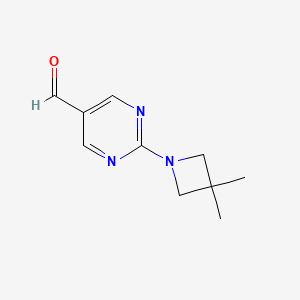
![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
